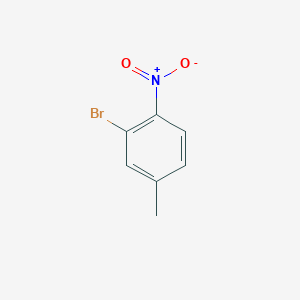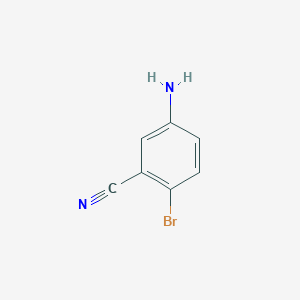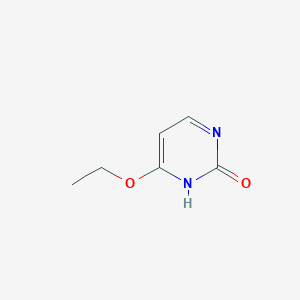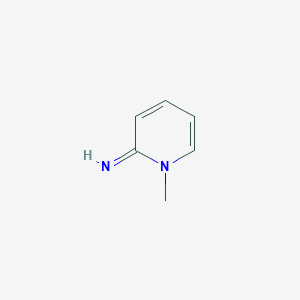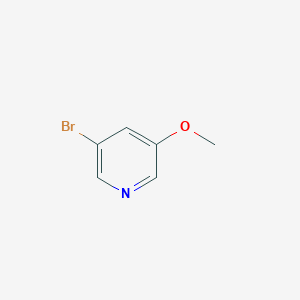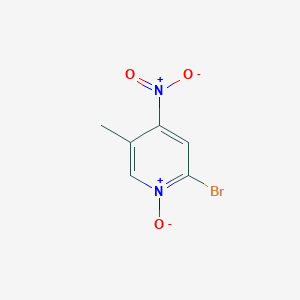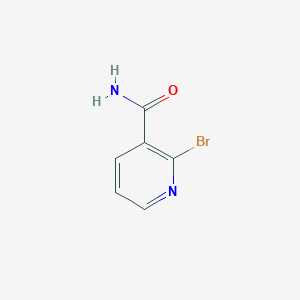![molecular formula C16H16N2OS B189660 Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- CAS No. 111752-78-4](/img/structure/B189660.png)
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a thioamide derivative of benzamide and has been found to possess a range of interesting properties that make it useful in various fields of study. In
Applications De Recherche Scientifique
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- has been studied for its potential applications in various fields of scientific research. One of its main applications is in the field of medicinal chemistry, where it has been found to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use as a precursor for the synthesis of other thioamide derivatives.
Mécanisme D'action
The mechanism of action of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of COX-2 has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties, as well as antioxidant activity. It has also been found to inhibit the growth of certain cancer cells. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use as a precursor for the synthesis of other thioamide derivatives with interesting properties. Finally, more research is needed to explore the potential applications of this compound in other fields of scientific research, such as materials science and catalysis.
In conclusion, Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- is an organic compound that has been studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its applications in other fields of study.
Méthodes De Synthèse
The synthesis of Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]- involves the reaction of benzamide with 1-phenylethylamine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported to yield high purity and high yield of the final product.
Propriétés
| 111752-78-4 | |
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-(1-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H16N2OS/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) |
Clé InChI |
LFNTYAFRRGFAEV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Solubilité |
6.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




